1,3,5-Benzenetrithiol

Vue d'ensemble

Description

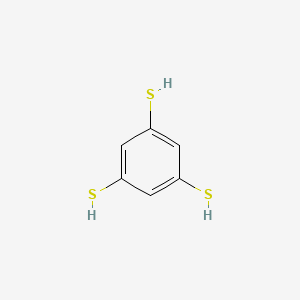

1,3,5-Benzenetrithiol, also known as Benzene-1,3,5-trithiol or 1,3,5-Trimercaptobenzene, is a chemical compound with the molecular formula C6H6S3 . It has a molecular weight of 174.3 g/mol .

Synthesis Analysis

The synthesis of a sulfur copolymer via the inverse vulcanization of 1,3,5-benzenetrithiol (BTT) has been reported . This approach resulted in a material with high mid-wave infrared (MWIR) and long-wave infrared (LWIR) transmission, without any significant decline in thermal properties . Another synthesis method involves the condensation reactions between 1,3,5-benzenetrithiol and elemental sulfur .Molecular Structure Analysis

The molecular structure of 1,3,5-Benzenetrithiol is symmetric, which results in a relatively simple IR absorption . The InChI representation of the molecule isInChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H . Chemical Reactions Analysis

While specific chemical reactions involving 1,3,5-Benzenetrithiol are not detailed in the search results, the compound has been used in the synthesis of sulfur polymers .Physical And Chemical Properties Analysis

1,3,5-Benzenetrithiol has a density of 1.369±0.06 g/cm3, a melting point of 60 °C, and a predicted boiling point of 327.6±22.0 °C . It also has a molecular weight of 174.3 g/mol .Applications De Recherche Scientifique

Infrared Optics

1,3,5-Benzenetrithiol: (BTT) has been utilized in the development of long-wave infrared transparent sulfur polymers . These polymers are synthesized through the inverse vulcanization of BTT and elemental sulfur, resulting in materials with an ultrahigh refractive index and excellent mid-wave and long-wave infrared transmission . Such materials are promising for advanced infrared systems used in security and firefighting, where visibility is limited.

Polymer Dynamics

In the realm of polymer science, BTT is instrumental in exploring heterogeneous polymer dynamics . Using static solid-state 1H NMR spectroscopy , researchers can measure the activation of different chain dynamics as a function of temperature. BTT-based thermosetting polymers exhibit varied dynamic heterogeneity, which is crucial for understanding the physical properties of polymers .

Solid-Electrolyte Interfaces

BTT plays a pivotal role in the construction of solid-electrolyte interfaces (SEIs) in lithium-sulfur batteries. It reacts with lithium metal to form lithium 1,3,5-benzenetrithiolate on the anode surface, enabling reversible lithium deposition/stripping. Additionally, it reacts with sulfur to form a polymer SEI on the cathode surface, reducing the dissolution and shuttling of lithium polysulfides .

Nucleophilic Substitution Reactions

In organic synthesis, 1,3,5-Benzenetrithiol can act as a nucleophile in nucleophilic substitution reactions . Its high electron density at sulfur makes it an effective participant in these reactions, which are fundamental in creating a variety of organic compounds .

Optical Material Development

The unique properties of BTT have been harnessed to create optical materials with high refractive indices and infrared transparency. These materials are competitive with traditional inorganic and polymeric materials used in optical applications, offering advantages such as lower cost and better processability .

Advanced Battery Technology

BTT-based materials are being researched for their potential in advanced battery technologies . The ability to form stable SEIs is crucial for the performance and longevity of batteries, particularly in high-energy applications like electric vehicles .

Thermal Imaging

Due to its role in creating infrared transparent materials, BTT is also significant in the field of thermal imaging . Materials developed using BTT can be used to detect and visualize heat radiated from objects, which is vital for various applications, including medical diagnostics and environmental monitoring .

Orientations Futures

1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .

Mécanisme D'action

Target of Action

1,3,5-Benzenetrithiol, also known as 1,3,5-Benzoltrithiol , is an organic sulfur compound . It is primarily used in the synthesis of metal-organic compounds and multifunctional materials with optical, electrical, and magnetic properties . It can also act as a reducing agent and catalyst in certain chemical reactions .

Mode of Action

The mode of action of 1,3,5-Benzenetrithiol is largely dependent on its application. In the synthesis of metal-organic compounds, it can bind to metal ions to form complex structures . As a reducing agent, it can donate electrons to other molecules, facilitating various chemical reactions .

Biochemical Pathways

It is known that it can participate in redox reactions and contribute to the formation of complex metal-organic structures .

Pharmacokinetics

It is known that it is a solid substance that is soluble in many organic solvents such as alcohols and ethers but insoluble in water at room temperature .

Result of Action

The result of 1,3,5-Benzenetrithiol’s action is highly dependent on its application. In the synthesis of metal-organic compounds, it can lead to the formation of complex structures with unique properties . As a reducing agent, it can facilitate various chemical reactions .

Action Environment

The action of 1,3,5-Benzenetrithiol can be influenced by various environmental factors. For instance, its solubility can be affected by the type of solvent used . Its reactivity can also be influenced by the presence of oxygen, as it can react with oxygen under certain conditions . It is recommended to handle this compound in a well-ventilated area to avoid inhalation of its vapors or dust, and to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

benzene-1,3,5-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKKUIJCYNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436231 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Benzenetrithiol | |

CAS RN |

38004-59-0 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3,5-Benzenetrithiol interact with metal surfaces, and what are the implications of this interaction?

A: 1,3,5-Benzenetrithiol exhibits a strong affinity for metal surfaces like copper. Research demonstrates its self-assembly on Cu(111) surfaces, forming well-ordered structures []. This interaction stems from the thiol groups (-SH) within 1,3,5-Benzenetrithiol, which readily form strong bonds with copper atoms. Upon adsorption, the molecule undergoes a series of temperature-dependent phase transitions, leading to the formation of different long-range ordered phases. This ability to self-assemble into ordered structures makes 1,3,5-Benzenetrithiol a promising candidate for developing molecular electronics and functional surfaces. []

Q2: Can you elaborate on the structural characterization of 1,3,5-Benzenetrithiol and its relevance in surface science?

A: 1,3,5-Benzenetrithiol (C6H6S3) possesses a symmetrical structure with a benzene ring as the backbone and three thiol (-SH) groups substituted at the 1, 3, and 5 positions. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are crucial in understanding the molecule's orientation and binding mode on surfaces. For instance, NEXAFS measurements provide insights into the adsorption geometry of the phenyl rings on the Cu(111) surface, elucidating the molecule's influence on surface properties. []

Q3: How does temperature affect the behavior of 1,3,5-Benzenetrithiol on metal surfaces?

A: Temperature plays a critical role in the self-assembly and surface chemistry of 1,3,5-Benzenetrithiol. Upon heating on a Cu(111) surface, the molecule undergoes irreversible phase transitions, progressing through distinct phases denoted as α, β, γ, and δ phases. [] These transitions, observed through LEED patterns, indicate significant structural rearrangements on the surface. Notably, the initial transition from the α- to β-phase involves major chemical changes detectable through XPS, while subsequent transitions primarily involve structural alterations without significant chemical shifts. []

Q4: 1,3,5-Benzenetrithiol has been explored as a cross-linking agent. How does its structure contribute to this application?

A: The three thiol groups in 1,3,5-Benzenetrithiol enable its use as a cross-linking agent, facilitating the formation of robust polymer networks. When incorporated into polymers like polysilsesquioxane (PSQ), 1,3,5-Benzenetrithiol reacts with other reactive groups in the polymer matrix, creating cross-links that enhance the material's mechanical and thermal properties. []

Q5: Are there any studies comparing 1,3,5-Benzenetrithiol with other cross-linking agents in terms of performance?

A: Research has compared 1,3,5-Benzenetrithiol in conjunction with triallylcyanurate (TAC) against trimethylolpropane triacrylate (TMPTA) as a cross-linking agent in PSQ-based gate dielectric layers for organic thin-film transistors (OTFTs). Results indicate that OTFTs employing the TAC and 1,3,5-Benzenetrithiol mixture exhibited enhanced carrier mobility compared to those using TMPTA. [] This improvement is attributed to the absence of the polar carbonyl (C=O) groups in TAC and 1,3,5-Benzenetrithiol, which reduces carrier scattering and improves charge transport within the device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

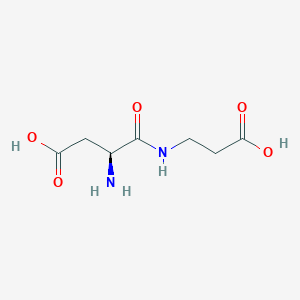

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

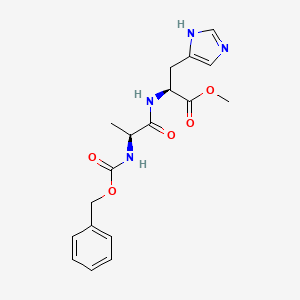

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

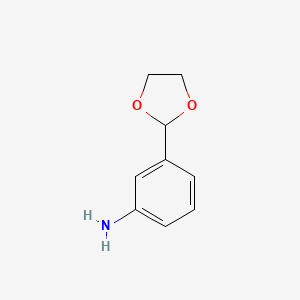

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

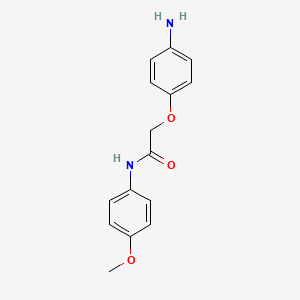

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)